molecular formula C27H31NO6 B1510721 Unii-qcp8DW2G1R CAS No. 710281-33-7

Unii-qcp8DW2G1R

Cat. No.: B1510721
CAS No.: 710281-33-7
M. Wt: 465.5 g/mol
InChI Key: IUCZODKTVLKZLV-PKTZIBPZSA-N
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Description

AVE0897 is a compound developed as a dual agonist for peroxisome proliferator-activated receptors alpha and gamma. It is primarily investigated for its potential in treating type 2 diabetes by improving glucose control and the atherogenic lipid profile of patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AVE0897 involves the preparation of its O-acyl-glucuronide metabolite. The detailed synthetic route includes the formation of O-glucuronides and sulfates, which are crucial for drug development candidates . The preparation of AVE0897 O-acyl-glucuronide involves specific reaction conditions that ensure the stability and efficacy of the compound.

Industrial Production Methods

Industrial production methods for AVE0897 are designed to scale up the synthesis process while maintaining the quality and purity of the compound. These methods typically involve advanced chromatographic techniques to handle very polar compounds and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

AVE0897 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving AVE0897 include glycine, sulfate, and glucuronic acid. These reagents interact with the functional groups of AVE0897 to form more polar conjugates, facilitating its elimination from the body .

Major Products Formed

The major products formed from these reactions are highly polar conjugates, such as O-glucuronides and sulfates. These products are crucial for the compound’s pharmacokinetic properties and its effectiveness in therapeutic applications .

Scientific Research Applications

AVE0897 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying phase II metabolism and the formation of polar conjugates.

    Biology: Investigated for its role in modulating metabolic pathways and improving lipid profiles.

    Medicine: Explored as a potential treatment for type 2 diabetes due to its dual agonist activity on peroxisome proliferator-activated receptors alpha and gamma.

    Industry: Utilized in the development of new therapeutic agents targeting metabolic disorders.

Mechanism of Action

AVE0897 exerts its effects by activating peroxisome proliferator-activated receptors alpha and gamma. These receptors play a crucial role in regulating glucose and lipid metabolism. By activating these receptors, AVE0897 improves glucose control and reduces atherogenic lipid levels in patients with type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AVE0897

AVE0897 is unique due to its dual agonist activity on peroxisome proliferator-activated receptors alpha and gamma. This dual activity allows it to simultaneously improve glucose control and lipid profiles, making it a promising candidate for treating type 2 diabetes .

Properties

CAS No.

710281-33-7

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

2-[[(1R,3S)-3-[[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]cyclohexyl]oxymethyl]-6-methylbenzoic acid

InChI

InChI=1S/C27H31NO6/c1-17-7-4-9-20(25(17)27(29)30)15-32-22-11-6-12-23(14-22)33-16-24-18(2)34-26(28-24)19-8-5-10-21(13-19)31-3/h4-5,7-10,13,22-23H,6,11-12,14-16H2,1-3H3,(H,29,30)/t22-,23+/m1/s1

InChI Key

IUCZODKTVLKZLV-PKTZIBPZSA-N

SMILES

CC1=C(C(=CC=C1)COC2CCCC(C2)OCC3=C(OC(=N3)C4=CC(=CC=C4)OC)C)C(=O)O

Isomeric SMILES

CC1=C(C(=CC=C1)CO[C@@H]2CCC[C@@H](C2)OCC3=C(OC(=N3)C4=CC(=CC=C4)OC)C)C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)COC2CCCC(C2)OCC3=C(OC(=N3)C4=CC(=CC=C4)OC)C)C(=O)O

Origin of Product

United States

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